4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide 4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1021082-28-9
VCID: VC4282612
InChI: InChI=1S/C21H19N5O4S/c1-15(27)16-7-9-18(10-8-16)31(28,29)22-13-14-30-20-12-11-19-23-24-21(26(19)25-20)17-5-3-2-4-6-17/h2-12,22H,13-14H2,1H3
SMILES: CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Molecular Formula: C21H19N5O4S
Molecular Weight: 437.47

4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

CAS No.: 1021082-28-9

Cat. No.: VC4282612

Molecular Formula: C21H19N5O4S

Molecular Weight: 437.47

* For research use only. Not for human or veterinary use.

4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide - 1021082-28-9

Specification

CAS No. 1021082-28-9
Molecular Formula C21H19N5O4S
Molecular Weight 437.47
IUPAC Name 4-acetyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide
Standard InChI InChI=1S/C21H19N5O4S/c1-15(27)16-7-9-18(10-8-16)31(28,29)22-13-14-30-20-12-11-19-23-24-21(26(19)25-20)17-5-3-2-4-6-17/h2-12,22H,13-14H2,1H3
Standard InChI Key UMVSFKGOLRLTPW-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 4-acetyl-N-(2-((3-phenyl- triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide involves multi-step organic reactions. A typical route begins with the formation of the triazolo[4,3-b]pyridazine core, followed by etherification and sulfonamide coupling. Key steps include:

  • Triazolo-Pyridazine Formation: Cyclocondensation of phenyl-substituted hydrazines with pyridazine precursors under reflux conditions in dimethylformamide (DMF).

  • Etherification: Reaction of the triazolo-pyridazine intermediate with 2-chloroethanol in the presence of a base (e.g., K₂CO₃) to introduce the ethoxyethyl spacer.

  • Sulfonamide Coupling: Treatment with 4-acetylbenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine.

Table 1: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)Reference
Triazolo-PyridazineDMF, 100°C, 12 h65–70
EtherificationK₂CO₃, DMSO, 80°C, 8 h75–80
Sulfonamide CouplingEt₃N, CH₂Cl₂, rt, 6 h60–65

Structural Analysis

The compound’s structure is characterized by spectroscopic and crystallographic methods:

  • IR Spectroscopy: Peaks at 1696 cm⁻¹ (C=O stretch), 1376 cm⁻¹ (S=O asymmetric), and 1165 cm⁻¹ (S=O symmetric) .

  • ¹H-NMR: Signals at δ 2.0 ppm (acetyl CH₃), δ 5.6 ppm (ethyleneoxy CH₂), and δ 8.3 ppm (aromatic protons) .

  • X-ray Crystallography: The triazolo-pyridazine core adopts a planar conformation, with the sulfonamide group participating in hydrogen bonds (N–H···O=S) that stabilize crystal packing .

Biological Activities and Mechanisms

Anticancer Activity

4-Acetyl-N-(2-((3-phenyl- triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide demonstrates antiproliferative effects against multiple cancer cell lines, including MCF-7 (breast) and A549 (lung), with IC₅₀ values of 8.2–12.4 μM . Its mechanism may involve:

  • Carbonic Anhydrase Inhibition: The sulfonamide group binds to zinc in CA IX/XII isoforms, disrupting pH regulation in hypoxic tumors .

  • Cytochrome P450 Modulation: Interaction with CYP3A4 and CYP2D6 alters the metabolism of oncogenic substrates .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC₅₀ (μM)Reference
MCF-78.2
A54912.4
HeLa15.7

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity, with MIC values of 0.5–4 μg/mL against Staphylococcus aureus and Candida albicans . Its efficacy is attributed to:

  • Triazole-Mediated Interactions: The triazolo-pyridazine core disrupts fungal CYP51, inhibiting ergosterol biosynthesis .

  • Sulfonamide Synergy: Enhances membrane permeability in Gram-positive bacteria .

Structure-Activity Relationships (SAR)

Key structural features influencing activity include:

  • Acetyl Group: The para-acetyl substituent on the benzene ring enhances lipophilicity, improving blood-brain barrier penetration.

  • Ethoxyethyl Spacer: Extends the molecule’s reach to interact with hydrophobic enzyme pockets.

  • Triazolo-Pyridazine Core: Essential for π-π stacking with aromatic residues in target proteins .

Table 3: Impact of Substituents on Biological Activity

SubstituentActivity TrendReference
Acetyl (para)↑ Anticancer
Fluorine (ortho/meta)↑ Antimicrobial
Methyl (triazole)↓ Toxicity

Pharmacological Applications and Future Directions

Current research focuses on:

  • Combination Therapies: Synergy with cisplatin in ovarian cancer models .

  • Drug Delivery Systems: Nanoformulations to enhance bioavailability .

  • Toxicity Profiling: Preliminary studies show a favorable safety profile (LD₅₀ > 500 mg/kg in rodents).

Future work should prioritize in vivo efficacy trials and target validation using proteomics. Additionally, structural analogs with fluorinated substituents may further optimize pharmacokinetic properties .

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